1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one - 129227-28-7

1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one

Catalog Number: EVT-3233612
CAS Number: 129227-28-7
Molecular Formula: C15H10N4O
Molecular Weight: 262.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Research has primarily focused on exploring their potential as antagonists for adenosine receptors [, , , ] and their inhibitory activity against enzymes like sPLA2 and α-glucosidase []. While these areas remain prominent, the versatile structure of these compounds continues to pique the interest of researchers exploring their potential in other therapeutic areas.

Synthesis Analysis
  • Synthesis of 3-hydrazinylquinoxalin-2(1H)-one derivatives: This step typically involves the reaction of o-phenylenediamine with oxalic acid to form quinoxaline-2,3(1H,4H)-dione, followed by regioselective hydrazine addition. [, ]
  • Formation of hydrazones: The synthesized hydrazinylquinoxalin-2(1H)-one derivatives are then reacted with various aldehydes or ketones to form the corresponding hydrazones. [, , ]
  • Thermal Cyclization: The final step involves the thermal cyclization of the hydrazones in a high boiling solvent like ethylene glycol, leading to the formation of the desired 1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one derivatives. [, ]
Molecular Structure Analysis

Computational studies, including molecular docking simulations, have been employed to investigate the preferred conformations and potential binding modes of these compounds with various targets, such as adenosine receptors. [, , ] These studies provide valuable insights into the structure-activity relationships and guide the design of new derivatives with improved potency and selectivity.

Chemical Reactions Analysis
  • Electrophilic aromatic substitution: The electron-rich nature of the phenyl ring allows for electrophilic substitution reactions, enabling the introduction of various substituents, such as halogens, nitro groups, and alkyl groups. [, ]
  • Nucleophilic substitution: The presence of halogens or other leaving groups on the tricyclic core allows for nucleophilic substitution reactions, providing access to a wider range of derivatives. []
  • N-Alkylation: The nitrogen atom at the 5-position of the triazoloquinoxaline core can be alkylated to introduce different alkyl groups, influencing the physicochemical properties and potential interactions with biological targets. []
Mechanism of Action
  • Adenosine receptor antagonism: Studies have shown that some derivatives act as antagonists at adenosine receptors, particularly the A2A and A3 subtypes. [, , , , , ] They achieve this by binding to the receptor and preventing the binding of endogenous adenosine, thereby modulating downstream signaling pathways.
  • Enzyme inhibition: Certain derivatives have demonstrated inhibitory activity against enzymes like sPLA2 and α-glucosidase. [] The mechanism of inhibition likely involves binding to the active site of these enzymes, interfering with their catalytic activity.
Applications
  • Development of adenosine receptor antagonists: This class of compounds has shown promising results as antagonists for adenosine receptors, specifically the A2A and A3 subtypes. [, , , , , ] A2A antagonists are being investigated as potential therapeutic agents for Parkinson's disease [, ], while A3 antagonists have shown potential as neuroprotective agents and for the treatment of other conditions, such as inflammation and cancer.
  • Design of enzyme inhibitors: Research has demonstrated the ability of some derivatives to inhibit enzymes like sPLA2 and α-glucosidase, which are involved in inflammatory processes and blood glucose regulation, respectively. [] This finding suggests potential applications in developing treatments for inflammatory diseases and diabetes.

1-(s-phenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one (3a-3h)

  • Compound Description: This series encompasses several derivatives of 1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one, each containing various substituents on the phenyl ring at position 1. These were synthesized from corresponding hydrazones (2a-h) via thermal annelation in ethylene glycol. [] The study aimed to evaluate their antimicrobial activity. []
  • Relevance: These compounds are directly derived from 1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one and retain the core triazoloquinoxaline structure, making them close analogs. The variations in the phenyl ring substituents allow for exploring structure-activity relationships. []

1-(s-furan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one (5a-d)

  • Compound Description: This series represents another set of derivatives where the phenyl ring at position 1 of 1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one is replaced by a substituted furan-2-yl ring. Similar to the previous series, these compounds were synthesized from their respective hydrazones (4a-d) through thermal annelation. [] Their antimicrobial activity was also investigated. []
  • Relevance: These compounds share the core triazoloquinoxaline structure with 1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one but differ in the heterocyclic ring at position 1. This substitution of the phenyl ring with a furan ring provides insights into the impact of this structural change on biological activity. []

3-(2-(4-hydroxylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one (2e)

  • Compound Description: This compound is a hydrazone derivative and acted as a precursor for the synthesis of 1-(4-hydroxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one, which is part of the 1-(s-phenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one series. It exhibited notable antibacterial activity. []
  • Relevance: This hydrazone is a synthetic precursor to a specific derivative of 1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one, highlighting the synthetic pathway and potential intermediates with interesting biological profiles. []

1-(5-Chlorofuran-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one (5c)

  • Compound Description: This specific derivative belongs to the 1-(s-furan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one series and demonstrated potent antifungal activity. []
  • Relevance: As a member of the 1-(s-furan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one series, it further emphasizes the potential of modifying the heterocyclic ring at position 1 of 1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one for enhancing antifungal activity. []

4-Amino-6-benzylamino-1,2-dihydro-2-phenyl-1,2,4-triazolo[4,3-a]quinoxalin-1-one (1)

  • Compound Description: This compound serves as a lead compound for a series of A2A adenosine receptor antagonists. It exhibits selectivity for the A2A receptor over the A1 receptor. [, ]
  • Relevance: This compound shares the core triazoloquinoxaline structure with 1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one. Modifications on the benzylamino and phenyl groups were explored to develop potent and selective adenosine receptor antagonists. [, ]

4-Amino-1,2-dihydro-2-phenyl-1,2,4-triazolo[4,3-a]quinoxalin-1-one (3)

  • Compound Description: This compound acts as a simplified parent structure in a study focusing on developing adenosine receptor antagonists. It serves as a basis for introducing various substituents to explore structure-activity relationships. []
  • Relevance: This compound represents a simplified core structure of 1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one, lacking the carbonyl group at position 4, and serves as a starting point for designing A1, A2A, and A3 adenosine receptor antagonists. []

1,4-dione parent compounds (26-31)

  • Compound Description: This series represents triazoloquinoxaline derivatives containing a 1,4-dione moiety. Their binding activities at A1, A2A, and A3 adenosine receptors were evaluated. []
  • Relevance: Although structurally distinct from 1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one, these compounds are included in the same study exploring triazoloquinoxalines as potential adenosine receptor antagonists, providing a broader context for structural modifications and their effects on receptor binding. []

5-N-alkyl derivatives (33-37)

  • Compound Description: These compounds are derived from the 1,4-dione parent compounds (26-31) with an alkyl substituent on the nitrogen atom at position 5. Their binding affinities for A1, A2A, and A3 adenosine receptors were also investigated. []
  • Relevance: Similar to the 1,4-dione parent compounds, these derivatives are included to illustrate the impact of different substituents on the triazoloquinoxaline core and their influence on binding to adenosine receptor subtypes, contributing to a comprehensive structure-activity relationship study alongside 1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one. []

8-Amino-2-aryl-1,2,4-triazolopyrazin-3-one derivatives

  • Compound Description: This series represents a simplified version of the triazoloquinoxaline scaffold, where the benzene ring fused to the pyrazine ring is removed. These compounds were designed as potential human A2A adenosine receptor antagonists. []
  • Relevance: Although structurally simplified, these compounds are derived from the same molecular simplification approach used for 1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one, highlighting the strategy of reducing molecular complexity while aiming to retain or enhance biological activity. []

4-amido-2-phenyl-1,2-dihydro-1,2,4-triazolo[4,3-a]quinoxalin-1-one derivatives

  • Compound Description: This series focuses on modifications to the 4-amino group and the 2-phenyl ring of the triazoloquinoxaline scaffold, specifically targeting the human A3 adenosine receptor as antagonists. []
  • Relevance: This series shares the core triazoloquinoxaline structure with 1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one, and the systematic exploration of substituent effects on the 4-amino and 2-phenyl moieties provides valuable insights into structure-activity relationships within this class of compounds. []
  • Compound Description: This series includes various derivatives of 1-ethyl-3-hydrazinylquinoxaline-2-(1H)-one, some of which are further cyclized to form triazoloquinoxalinone structures. [, ] These compounds were synthesized and evaluated for their anticonvulsant activities, potentially targeting the AMPA receptor. [, ]
  • Relevance: This series explores structural modifications around the quinoxalinone core, which is also present in 1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one. The inclusion of triazoloquinoxalinone derivatives within this series highlights the shared structural features and potential for overlapping biological activities. [, ]

1-Propyl-7,8-dichloro-1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-one (4d)

  • Compound Description: This compound, part of a series of heterocyclic-fused quinoxalinones, exhibits affinity for both AMPA and glycine binding sites of NMDA receptors. It showed antagonistic activity against AMPA-induced depolarization in cortical slices. []
  • Relevance: This compound shares the core triazoloquinoxalinone structure with 1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one, and its activity at AMPA receptors suggests potential overlapping pharmacological profiles. []

7,8-Dichloro-1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-one (4a)

  • Compound Description: Another compound from the same series as 1-Propyl-7,8-dichloro-1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-one (4d), this molecule showed good affinity for the glycine binding site of NMDA receptors. []
  • Relevance: This compound, structurally similar to 1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one, highlights the structural motifs within this class that contribute to binding at the glycine site of NMDA receptors. []

7,8-Dichloroimidazo[1,2-a]quinoxalin-4(5H)-one (7)

  • Compound Description: This compound, part of a series exploring heterocyclic-fused quinoxalinones and quinazolinones, showed the highest affinity for the glycine site of NMDA receptors among its counterparts. []
  • Relevance: While this compound has an imidazoquinoxaline core instead of the triazoloquinoxaline of 1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one, its high affinity for the NMDA receptor's glycine site emphasizes the importance of the overall fused heterocyclic structure for this specific biological activity. []

2-amino/2-oxoquinazoline-4-carboxamido derivatives

  • Compound Description: This series emerged from a molecular simplification strategy applied to triazoloquinoxaline-based human A3 adenosine receptor antagonists. These derivatives exhibit high affinity and selectivity for the human A3 adenosine receptor. []
  • Relevance: These compounds are products of the same molecular simplification approach applied to 1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one, highlighting a strategy for generating simplified structures with potentially improved pharmacological profiles. []

1-thioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one (TK40)

  • Compound Description: This compound is a potent and selective antagonist of the glycine-binding site of the GluN1 subunit of NMDA receptors. [] It exhibits more than 100-fold selectivity for GluN1/N2 NMDA receptors over GluN3A- and GluN3B-containing NMDA receptors. []
  • Relevance: This compound shares the core triazoloquinoxaline structure with 1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one. The presence of the thioxo group at position 1 and the absence of a substituent on the nitrogen at position 5 are key structural differences that contribute to its potent and selective NMDA receptor antagonism. []

Properties

CAS Number

129227-28-7

Product Name

1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one

IUPAC Name

1-phenyl-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one

Molecular Formula

C15H10N4O

Molecular Weight

262.27 g/mol

InChI

InChI=1S/C15H10N4O/c20-15-14-18-17-13(10-6-2-1-3-7-10)19(14)12-9-5-4-8-11(12)16-15/h1-9H,(H,16,20)

InChI Key

WNTCOOOGTSGZLG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4NC3=O

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.